molecular formula C18H16O5 B11155636 ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11155636
M. Wt: 312.3 g/mol
InChI Key: MUDVZUHASCEVLB-UHFFFAOYSA-N
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Description

Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic benzo[c]chromen derivative characterized by a fused tricyclic aromatic system. Its structure includes:

  • A methyl group at position 1.
  • A keto group at position 4.
  • An ethoxy acetate substituent at position 2.

This compound belongs to the coumarin-like family, known for diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties.

  • Nucleophilic substitution to attach the ethoxy acetate group.
  • Cyclization reactions using catalysts like piperidine or acetic acid .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C18H16O5/c1-3-21-16(19)10-22-12-8-11(2)17-13-6-4-5-7-14(13)18(20)23-15(17)9-12/h4-9H,3,10H2,1-2H3

InChI Key

MUDVZUHASCEVLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkylation

The most widely reported synthesis involves reacting 1-methyl-6-oxo-6H-benzo[c]chromene-3-ol with ethyl bromoacetate in the presence of a base. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetone, with DMF providing higher yields (85–92%) due to improved solubility of intermediates.

  • Temperature : 60–80°C for 10–14 hours.

  • Stoichiometry : A 1.2:1 molar ratio of ethyl bromoacetate to benzo[c]chromenol minimizes side reactions.

Mechanism : The base deprotonates the hydroxyl group at position 3, enabling nucleophilic substitution at the bromoacetate’s α-carbon (Fig. 1). The reaction proceeds via an SN2 mechanism, with the ester group introduced regioselectively.

Solvent-Free Conditions

To reduce environmental impact, solvent-free protocols have been developed:

  • Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Yield : 78% after 8 hours at 70°C.

  • Advantage : Eliminates solvent recovery steps but requires precise temperature control to prevent decomposition.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150 W, 100°C, 20 minutes.

  • Yield : 89% with 99% purity (HPLC).

  • Solvent : Ethanol or acetonitrile, which absorb microwave energy efficiently.

Advantages :

  • Enhanced reproducibility due to uniform heating.

  • Reduced formation of byproducts such as diacetylated derivatives.

Continuous-Flow Synthesis

Industrial Scalability

Continuous-flow reactors enable gram-scale production:

  • Reactor Type : Microfluidic tubular reactor with a 2 mL/min flow rate.

  • Residence Time : 12 minutes at 120°C.

  • Yield : 94% with >98% purity.

Key Benefits :

  • Precise control over exothermic reactions.

  • Seamless integration with in-line purification systems (e.g., scavenger resins).

Reaction Optimization Strategies

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Increases acylation efficiency from 60% to 85% by stabilizing the transition state.

  • Ultrasound Assistance : Cavitation effects improve mixing, reducing reaction time by 40%.

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
DMF36.79298.5
Acetone20.78497.2
Ethanol24.37695.8
Data aggregated from

Polar aprotic solvents (DMF, acetone) outperform protic solvents due to better stabilization of the alkoxide intermediate.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexanes (20:80) removes unreacted starting material.

  • Recrystallization : Ethyl acetate/hexanes (2:1) yields colorless needles suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :

    • δ 7.53 (d, J = 8.0 Hz, 1H, H-7)

    • δ 4.64 (s, 2H, -OCH₂CO-)

    • δ 1.28 (t, J = 7.2 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR :

    • δ 168.4 (C=O, ester)

    • δ 154.3 (C=O, chromenone).

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

  • Space Group : Monoclinic C2/c.

  • Hydrogen Bonding : C–H⋯O interactions (2.57–2.69 Å) stabilize the crystal lattice.

  • Dihedral Angle : 4.8° between the chromenone and acetate planes.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Classical (DMF)9212 hModerateHigh
Microwave8920 minHighModerate
Continuous-Flow9412 minIndustrialHigh
Data synthesized from

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacetylation : Occurs at elevated temperatures (>100°C). Mitigated by maintaining stoichiometric control and using lower-boiling solvents.

  • Oxidation of Chromenone Core : Prevented by conducting reactions under nitrogen atmosphere.

Scalability Limitations

  • Microwave Systems : Limited to batch sizes <500 g. Addressed by adopting continuous-flow reactors .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich chromenone core facilitates oxidation at the carbonyl group or adjacent positions. Key findings include:

Reaction Type Reagents/Conditions Outcome Yield Reference
C-3 Side-chain oxidationKMnO₄ in acidic H₂O (pH 2–3, 80°C)Conversion to carboxylic acid derivative via cleavage of the ethoxy group72–78%
Ring hydroxylationH₂O₂/FeSO₄ (Fenton’s reagent, 25°C)Introduction of hydroxyl groups at C-4 and C-7 positions55%

Oxidation with stronger agents like CrO₃ may lead to over-oxidation of the chromene ring, resulting in quinone formation.

Reduction Reactions

The ketone group at C-6 and ester functionality are primary reduction targets:

Reaction Type Reagents/Conditions Outcome Yield Reference
Ketone reductionNaBH₄ in MeOH (0°C, 2 h)Selective reduction of C-6 ketone to alcohol85%
Ester reductionLiAlH₄ in THF (reflux, 6 h)Conversion of ester to primary alcohol68%

Pd/C-catalyzed hydrogenation under 50 psi H₂ reduces the chromene double bond, yielding a dihydro derivative (87% yield).

Nucleophilic Substitution

The ethoxyacetate side chain participates in nucleophilic displacement:

Nucleophile Reagents/Conditions Product Yield Reference
Amines (e.g., NH₃)K₂CO₃/DMF (80°C, 12 h)Ethyl group replaced with amine substituent63%
Thiols (e.g., PhSH)NaOH/EtOH (reflux, 8 h)Thioester formation71%

Ester Hydrolysis

Controlled hydrolysis modifies the ester group:

Conditions Outcome Yield Reference
2M HCl (reflux, 4 h)Carboxylic acid derivative89%
1M NaOH/EtOH (25°C, 24 h)Sodium carboxylate salt94%

Cycloaddition Reactions

The chromene ring acts as a diene in Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 48 hFused bicyclic adduct58%
Dimethyl acetylenedicarboxylateDCM, 25°C, 72 hSix-membered cycloadduct66%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming bridged bicyclo derivatives (52–60% yield) .

Key Mechanistic Insights:

  • Electronic Effects : The electron-withdrawing ketone at C-6 activates the chromene ring for electrophilic attacks at C-4 and C-7.

  • Steric Hindrance : The 1-methyl group restricts reactivity at the adjacent C-2 position, directing substitutions to C-3 and C-9.

Scientific Research Applications

Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[c]chromen Core

Table 1: Substituent-Driven Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Data/Applications Reference
Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate 1-Me, 6-Oxo, 3-OCH₂COOEt C₁₉H₁₈O₆ 342.34 N/A (Theoretical)
Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate 8-OMe, 6-Oxo, 3-OCH₂COOEt C₁₈H₁₆O₆ 328.32 Purity: 97.4%; m.p. 151.5–152.8 °C
Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate 6-Oxo, 3-OCH₂COOEt C₁₇H₁₄O₅ 298.08 Detected in Rhinacanthus nasutus extract
Cyclohexyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 6-Oxo, 3-OCH₂COO-Cyclohexyl, Tetrahydro C₂₁H₂₄O₅ 356.42 Stability enhanced via ring saturation

Key Observations :

  • Positional substituents (e.g., 1-Me vs. 8-OMe) significantly alter melting points and solubility. The 8-methoxy derivative exhibits higher crystallinity (m.p. >150 °C) compared to non-methoxy analogs.

Ester Group Modifications

Table 2: Ester Group Impact on Physicochemical Properties
Compound Name Ester Group Molecular Weight LogP (Predicted) Notable Features Reference
This compound Ethyl 342.34 ~3.2 Moderate lipophilicity
Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate Benzyl 360.34 ~4.1 Higher lipophilicity for membrane targeting
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid Free carboxylic acid 298.29 ~2.8 Enhanced water solubility

Key Observations :

  • Benzyl esters (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration.
  • Free carboxylic acids (e.g., ) improve aqueous solubility, making them suitable for intravenous formulations.

Q & A

Basic: What synthetic methodologies are commonly employed for ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate?

Answer:
The synthesis typically involves alkoxy-acetylation of the hydroxyl group on the benzo[c]chromen scaffold. A method adapted from analogous coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) uses:

  • Step 1: Reacting 6-hydroxy-1-methyl-benzo[c]chromen-6-one with bromoethyl acetate in acetone under basic conditions (e.g., K₂CO₃) at 313 K for 12 hours .
  • Step 2: Purification via silica gel chromatography (ethyl acetate/hexane eluent).
    Key parameters include stoichiometric control of the alkylating agent (bromoethyl acetate) and monitoring reaction progression using TLC or HPLC. Modifications to the benzo[c]chromen core (e.g., methyl substitution at position 1) may require adjusted reaction times or catalysts .

Advanced: How can crystallographic data resolve structural ambiguities in substituted benzo[c]chromen derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example:

  • Unit cell parameters (monoclinic system, space group C2/c) and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.57 Å) provide insights into packing efficiency and stability .
  • SHELX software (e.g., SHELXL for refinement) validates bond angles, torsional conformations, and intermolecular interactions. For instance, the O1–C3–O2 angle (116.42°) and C9–C4–C5 angle (121.64°) in related compounds highlight deviations from ideal sp² hybridization, suggesting steric or electronic effects from substituents .

Basic: What spectroscopic techniques are optimal for characterizing purity and structural integrity?

Answer:

  • ¹H/¹³C NMR: Key signals include the ester carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ 7.2–7.6 ppm in ¹H) for the benzo[c]chromen core. The methyl group at position 1 appears as a singlet (δ ~2.5 ppm) .
  • HPLC-MS: Electrospray ionization (ESI+) confirms molecular weight (C₁₉H₁₆O₆, m/z 340.34) and detects impurities. A purity of ≥95% is achievable with gradient elution (acetonitrile/water) .
  • FT-IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) distinguish functional groups .

Advanced: How do non-classical hydrogen bonds influence solid-state properties?

Answer:
Weak C–H⋯O interactions (e.g., H12A⋯O3 = 2.57 Å) dominate packing in crystalline lattices, as shown by Hirshfeld surface analysis . These interactions:

  • Stabilize layered sheet structures, reducing free volume and enhancing thermal stability.
  • Contribute to anisotropic thermal motion , detectable via displacement ellipsoids in SCXRD data. Computational tools like CrystalExplorer quantify contact percentages (e.g., O⋯H/H⋯O contacts ≈ 25% of total interactions) .

Advanced: What computational strategies predict reactivity in alkoxy-acetate derivatives?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects. The electron-withdrawing ester group increases electrophilicity at the chromenone carbonyl, favoring nucleophilic attacks (e.g., hydrolysis).
  • Thermochemical data (e.g., ΔfH for methyleneoxy oxomethyl intermediates) predict reaction enthalpies for side-product formation. Coupling with IRC analysis identifies transition states in esterification pathways .

Basic: How to optimize reaction yields in one-pot syntheses of benzo[c]chromen derivatives?

Answer:

  • Catalyst screening: Ammonium acetate enhances condensation efficiency in one-pot reactions (e.g., 3-acetyl benzo-coumarin + aldehydes + ethyl cyanoacetate) .
  • Solvent selection: Ethanol improves solubility of polar intermediates, while acetone facilitates nucleophilic substitution in alkylation steps .
  • Temperature control: Maintaining 313 K prevents premature cyclization of intermediates .

Advanced: How to address discrepancies in purity assessments between HPLC and NMR?

Answer:

  • HPLC limitations: Co-elution of structurally similar byproducts (e.g., di-alkylated derivatives) may inflate purity readings. Use 2D-LC-MS/MS for resolution.
  • NMR integration errors: Overlapping signals (e.g., aromatic protons) require deconvolution software (e.g., MestReNova) or selective isotopic labeling .

Advanced: What strategies mitigate crystallization challenges for X-ray analysis?

Answer:

  • Solvent diffusion: Slow evaporation of ethyl acetate/hexane mixtures yields block-shaped crystals (0.22 × 0.11 × 0.07 mm) suitable for SCXRD .
  • Cryoprotection: Rapid cooling to 150 K minimizes thermal motion artifacts. Data collection at synchrotron sources (λ = 0.71073 Å) enhances resolution for low-electron-density regions .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light sensitivity: Benzo[c]chromen derivatives degrade under UV exposure. Store in amber vials at 277 K.
  • Hydrolysis risk: The ester group is susceptible to moisture. Use anhydrous solvents in synthetic steps and argon atmospheres for long-term storage .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?

Answer:

  • Core modifications: Introduce substituents at position 3 (oxy-acetate group) to modulate steric bulk. Compare with analogs like methyl ((4-methyl-6-oxo-benzo[c]chromen-3-yl)oxy)acetate .
  • Pharmacophore mapping: Overlay minimized structures (e.g., PyMOL) to identify conserved hydrogen-bond acceptors (chromenone carbonyl) critical for target binding .

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